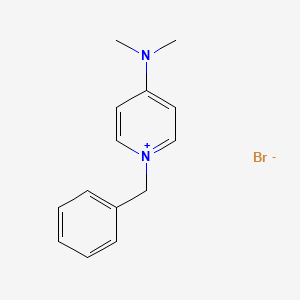
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. This particular compound features two prop-2-en-1-yl groups attached to the benzotriazole core, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with prop-2-en-1-yl halides under basic conditions. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzotriazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated benzotriazole derivatives.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-en-1-yl groups may enhance its binding affinity to certain targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
1H-1,2,3-Benzotriazole: Lacks the prop-2-en-1-yl groups, making it less reactive in certain chemical reactions.
2H-1,2,3-Benzotriazole: Similar core structure but different substitution pattern.
1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole: Contains only one prop-2-en-1-yl group.
Uniqueness: 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole is unique due to the presence of two prop-2-en-1-yl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-prop-2-enylbenzotriazole;2-prop-2-enylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12;1-2-7-12-10-8-5-3-4-6-9(8)11-12/h2*2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDAXAPGHGVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=N1.C=CCN1N=C2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[Benzyl(methyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778767.png)
![(E)-1-Phenyl-2-[(4-{2-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-phenoxy}ethoxy)ethoxy]ethoxy}-](/img/structure/B7778778.png)
